SAR407899

Übersicht

Beschreibung

SAR-407899 ist ein selektiver, potenter und ATP-kompetitiver Inhibitor der Rho-assoziierten Proteinkinase (ROCK). Es hat eine signifikante Wirksamkeit bei der Hemmung von ROCK-2 gezeigt, mit einem IC50-Wert von 135 Nanomolar für ROCK-2 und Ki-Werten von 36 Nanomolar bzw. 41 Nanomolar für humanes und ratten-ROCK-2 . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle von ROCK in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SAR-407899 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Verwendung verschiedener Reagenzien und Katalysatoren zur Erzielung der gewünschten Struktur beinhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von SAR-407899 folgt ähnlichen Synthesewegen wie in Laborsituationen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und kann für Forschungszwecke in Lösungsmitteln wie Dimethylsulfoxid (DMSO) rekonstituiert werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SAR-407899 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired structure .

Industrial Production Methods

Industrial production of SAR-407899 follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and can be reconstituted in solvents such as dimethyl sulfoxide (DMSO) for research use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SAR-407899 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: SAR-407899 kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Die in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von SAR-407899, die verwendet werden können, um die Struktur-Wirkungs-Beziehung zu untersuchen und die Wirksamkeit und Selektivität der Verbindung zu optimieren .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

SAR407899 exhibits a strong affinity for ROCK-2, with inhibition constant values of 36 nM and 41 nM for human and rat-derived ROCK-2, respectively. Its selectivity is highlighted by its minimal interaction with a wide range of other receptors and enzymes, making it a promising candidate for targeted therapies in various conditions related to ROCK dysregulation .

Cardiovascular Applications

2.1 Hypertension Treatment

This compound has demonstrated significant antihypertensive effects in various animal models. In studies comparing its efficacy to standard treatments such as angiotensin-converting enzyme inhibitors and calcium channel blockers, this compound consistently showed superior results in reducing blood pressure and protecting against hypertension-induced end-organ damage. Key findings include:

- Animal Studies: Chronic administration resulted in improved heart, kidney, and endothelial function, as well as reduced fibrosis in hypertensive models .

- Mechanism: The compound works by inhibiting Rho-kinase-mediated pathways that contribute to vascular smooth muscle contraction and remodeling .

Table 1: Comparative Efficacy of this compound vs. Standard Treatments

| Treatment | Blood Pressure Reduction | End-Organ Protection | Notes |

|---|---|---|---|

| This compound | Significant | Superior | Effective across multiple models |

| Ramipril (ACE Inhibitor) | Moderate | Moderate | Less effective in certain models |

| Amlodipine (CCB) | Moderate | Moderate | Comparable but less effective |

Erectile Dysfunction

This compound has also been investigated for its effects on erectile function. In vitro studies showed that it effectively relaxed the corpora cavernosa in various species, including humans. Notably:

- Potency: The compound exhibited an IC50 range from 0.05 to 0.29 μM across different species, demonstrating its effectiveness even in diabetic models where other treatments like sildenafil were less potent .

- In Vivo Effects: In rabbit models, this compound induced penile erection more potently than sildenafil, with a longer duration of action .

Table 2: Efficacy of this compound in Erectile Dysfunction Models

| Species | IC50 (μM) | Emax (%) | Comparison with Sildenafil |

|---|---|---|---|

| Healthy Rats | 0.07 | 98 | More potent |

| Diabetic Rats | 0.05 | 95 | More potent |

| Human Tissue | 0.13 | 92 | Less effective than this compound |

Clinical Trials

Ongoing clinical trials are exploring the application of this compound in patients with microvascular angina and stable angina post-percutaneous coronary intervention (PCI). The primary objectives include assessing its effects on coronary vasomotor function and quality of life measures .

Wirkmechanismus

SAR-407899 exerts its effects by selectively inhibiting ROCK, particularly ROCK-2. The inhibition of ROCK-2 leads to the suppression of ROCK-mediated phosphorylation of myosin phosphatase target subunit 1 (MYPT1) and other downstream targets. This results in the relaxation of smooth muscle cells, inhibition of cell migration, and reduction of vascular resistance . The molecular targets and pathways involved include the RhoA/ROCK signaling pathway, which plays a crucial role in regulating various cellular functions such as contraction, motility, and proliferation .

Vergleich Mit ähnlichen Verbindungen

SAR-407899 wird mit anderen ROCK-Inhibitoren wie Y-27632 und Fasudil verglichen. Während alle diese Verbindungen ROCK hemmen, hat SAR-407899 im Vergleich zu Y-27632 und Fasudil eine höhere Potenz und Selektivität für ROCK-2 gezeigt . Die einzigartigen Merkmale von SAR-407899 umfassen seine höhere Wirksamkeit bei der Reduktion der Endothelin-1-induzierten Vasokonstriktion in den Nierenwiderstandsgefäßen und seine potenziellen therapeutischen Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen .

Ähnliche Verbindungen

Y-27632: Ein bekannter ROCK-Inhibitor mit geringerer Potenz im Vergleich zu SAR-407899.

Fasudil: Ein weiterer ROCK-Inhibitor, der in klinischen Umgebungen eingesetzt wird, jedoch mit unterschiedlichen Selektivitäts- und Wirksamkeitsprofilen.

Biologische Aktivität

SAR407899 is a selective Rho-kinase (ROCK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and erectile dysfunction. This compound is notable for its ability to lower blood pressure and protect against end-organ damage associated with hypertension. Below, we explore the biological activity of this compound, including its pharmacological effects, case studies, and detailed research findings.

This compound acts as an ATP-competitive inhibitor of Rho-kinase, specifically targeting ROCK2 with inhibition constants of 36 nM for human Rho-kinase and 41 nM for rat Rho-kinase. Its selectivity was demonstrated in a panel of 117 receptor and enzyme targets, showing it to be approximately eight times more active than the existing ROCK inhibitor fasudil .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits Rho-kinase-mediated phosphorylation processes involved in smooth muscle contraction and cell motility. It demonstrated concentration-dependent inhibition of:

- Myosin phosphatase phosphorylation

- Thrombin-induced stress fiber formation

- Platelet-derived growth factor-induced proliferation

- Monocyte chemotactic protein-1-stimulated chemotaxis

The mean IC50 values ranged from 122 to 280 nM across various assays, indicating a robust pharmacological profile .

In Vivo Studies

In vivo experiments revealed that this compound significantly lowers blood pressure in rodent models of arterial hypertension. The antihypertensive effects were superior to those of fasudil and Y-27632 across a dose range of 3 to 30 mg/kg .

Comparative Efficacy Table

| Compound | Blood Pressure Effect | Species Tested | Reference |

|---|---|---|---|

| This compound | Significant decrease | Rat, Mouse | |

| Fasudil | Moderate decrease | Rat | |

| Y-27632 | Moderate decrease | Rat | |

| Ramipril | Variable effect | Rat |

Hypertension Management

A study focused on chronic hypertension models demonstrated that long-term treatment with this compound not only lowered blood pressure but also reduced end-organ damage, including improvements in heart and kidney function. Compared to standard treatments like ramipril and amlodipine, this compound showed superior protective effects against hypertension-related organ damage .

Erectile Dysfunction

In research on erectile properties, this compound was shown to induce penile erection independently of nitric oxide (NO) activity. This contrasts with sildenafil, which relies on NO pathways. In diabetic models, this compound maintained potency where sildenafil did not, indicating potential for treating erectile dysfunction in patients with compromised NO signaling .

Efficacy in Erectile Dysfunction Table

Eigenschaften

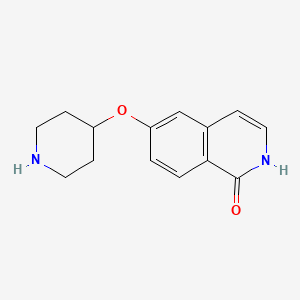

IUPAC Name |

6-piperidin-4-yloxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEXHQGMTHOKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923359-38-0 | |

| Record name | SAR-407899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923359380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAR-407899 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B974D670O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.